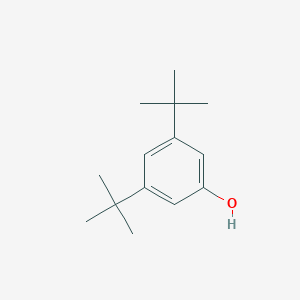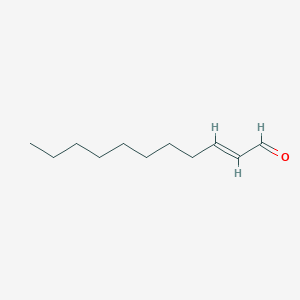
3,5-Di-tert-butylphénol
Vue d'ensemble
Description
Le 3,5-Di-tert-butylphénol est un composé organique de formule moléculaire C14H22O . Il se caractérise par la présence de deux groupes tert-butyle liés à un cycle phénol. Ce composé est connu pour sa stabilité et sa résistance à l'oxydation, ce qui le rend précieux dans diverses applications industrielles .
Applications De Recherche Scientifique
Le 3,5-Di-tert-butylphénol a une large gamme d'applications en recherche scientifique :
Médecine : Étudié pour son potentiel dans le traitement de diverses maladies en raison de ses propriétés antioxydantes.
5. Mécanisme d'action
Le mécanisme par lequel le this compound exerce ses effets implique l'inhibition des processus oxydatifs. Il agit en piégeant les espèces réactives de l'oxygène (ROS) et en empêchant la formation de radicaux libres. Cette activité antioxydante est cruciale pour protéger les cellules et les tissus des dommages oxydatifs . De plus, il a été démontré qu'il inhibe la formation de biofilm de certaines bactéries en régulant à la baisse des gènes spécifiques impliqués dans la production de biofilm .
Composés similaires :
- 2,4-Di-tert-butylphénol
- 2,6-Di-tert-butylphénol
- 3,5-Di-tert-butylcatéchol
Comparaison : Le this compound est unique en raison de son motif de substitution spécifique sur le cycle phénol, qui lui confère des propriétés chimiques et physiques distinctes. Comparé au 2,4-Di-tert-butylphénol et au 2,6-Di-tert-butylphénol, il a une résistance à l'oxydation plus élevée et une meilleure stabilité dans diverses conditions . Le 3,5-Di-tert-butylcatéchol, quant à lui, possède des groupes hydroxyles supplémentaires, ce qui peut influencer sa réactivité et ses applications .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le 3,5-Di-tert-butylphénol peut être synthétisé par alkylation du phénol avec de l'isobutylène en présence d'un catalyseur acide. La réaction se produit généralement à des températures et des pressions élevées pour assurer une conversion complète .
Méthodes de production industrielle : En milieu industriel, le this compound est produit par réaction du phénol avec l'alcool tert-butylique en présence d'un catalyseur acide fort tel que l'acide sulfurique. La réaction est réalisée dans des conditions contrôlées pour maximiser le rendement et la pureté .
Types de réactions :
Réactifs et conditions courants :
Oxydation : Permanganate de potassium, peroxyde d'hydrogène.
Réduction : Hydrure de lithium et d'aluminium.
Substitution : Halogènes, agents nitrants.
Principaux produits formés :
Oxydation : Quinones.
Réduction : Alcools.
Substitution : Phénols halogénés, nitrophénols.
Mécanisme D'action
The mechanism by which 3,5-Di-tert-butylphenol exerts its effects involves the inhibition of oxidative processes. It acts by scavenging reactive oxygen species (ROS) and preventing the formation of free radicals. This antioxidant activity is crucial in protecting cells and tissues from oxidative damage . Additionally, it has been shown to impede the biofilm formation of certain bacteria by downregulating specific genes involved in biofilm production .
Comparaison Avec Des Composés Similaires
- 2,4-Di-tert-butylphenol
- 2,6-Di-tert-butylphenol
- 3,5-Di-tert-butylcatechol
Comparison: 3,5-Di-tert-butylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. Compared to 2,4-Di-tert-butylphenol and 2,6-Di-tert-butylphenol, it has a higher resistance to oxidation and better stability under various conditions . 3,5-Di-tert-butylcatechol, on the other hand, has additional hydroxyl groups, which can influence its reactivity and applications .
Propriétés
IUPAC Name |
3,5-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9,15H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWSNKPLZUXBPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061558 | |
| Record name | 3,5-Di-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Matrix Scientific MSDS] | |
| Record name | 3,5-Di-tert-butylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19747 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1138-52-9 | |
| Record name | 3,5-Di-tert-butylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Di-tert-butylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001138529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Di-tert-butylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 3,5-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Di-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-di-tert-butylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DI-TERT-BUTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4SMH8G9W7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)

